molecular formula C9H14N4O2 B7799819 tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate

tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate

Cat. No.: B7799819
M. Wt: 210.23 g/mol
InChI Key: IGSFMHYSWZUENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate: is a synthetic organic compound that features a pyrazole ring, a tert-butyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative under controlled conditions. One common method involves the condensation of tert-butyl carbamate with 1H-pyrazole-1-carbaldehyde in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various biological pathways .

Industry: The compound finds applications in the development of agrochemicals and materials science, where its unique structure can impart desirable properties to the final products .

Mechanism of Action

The mechanism of action of tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Comparison:

Properties

IUPAC Name

tert-butyl N-[amino(pyrazol-1-yl)methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFMHYSWZUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.